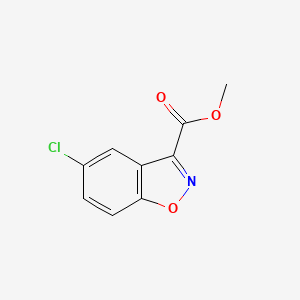

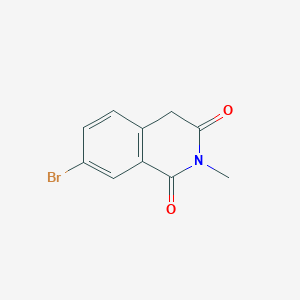

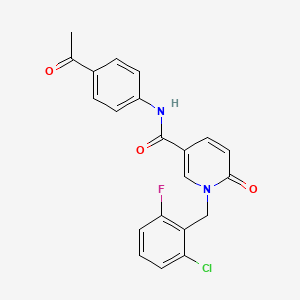

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate . It is part of the large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is C9H10BrN . The SMILES string representation is Brc1ccc2CCNCc2c1 .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 212.09 , a refractive index of n20/D 1.568 (lit.) , a boiling point of 232-233 °C (lit.) , and a density of 1.064 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a key intermediate in the synthesis of various chemical compounds. Choi et al. (2004) developed efficient synthetic routes for key intermediates including 7-bromo-2-methylquinoline-5,8-dione, highlighting its significance in chemical transformations (Choi & Chi, 2004).

- The compound is also used in the synthesis of novel derivatives. For instance, Kefayati et al. (2012) utilized it in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing its versatility in chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).

Pharmaceutical and Biological Research

- Majumdar and Mukhopadhyay (2003) explored its use in the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, suggesting potential applications in pharmaceutical research (Majumdar & Mukhopadhyay, 2003).

- Ma et al. (2007) isolated new compounds from the red alga Rhodomela confervoides, including derivatives of 1,2,3,4-tetrahydroisoquinoline, indicating its occurrence in natural products and potential biological relevance (Ma et al., 2007).

Material Science and Environmental Applications

- Faty, Rashed, and Youssef (2015) conducted research on the antimicrobial properties of novel derivatives synthesized from brominated tetrahydroisoquinolines, pointing towards its applications in material science and environmental studies (Faty, Rashed, & Youssef, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-bromo-2-methyl-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRFBHOQTPBMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2667991.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2667992.png)

![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)

![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)

![1-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2668003.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)